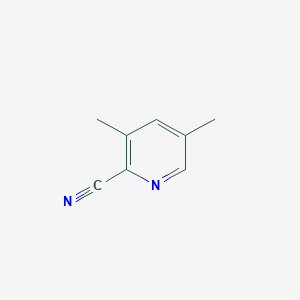

3,5-Dimethylpyridine-2-carbonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

3,5-dimethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBGPKXHLYUSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429113 | |

| Record name | 3,5-dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7584-09-0 | |

| Record name | 3,5-dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylpyridine-2-carbonitrile (CAS 7584-09-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3,5-Dimethylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 2-Cyano-3,5-dimethylpyridine or 3,5-dimethylpicolinonitrile, is a solid, chiral organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 7584-09-0 | [2] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Yellow prisms | [3] |

| Melting Point | 61.5 °C | [3] |

| Boiling Point | 283.7 ± 35.0 °C (Predicted) | [4] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 58 °C | [1] |

| pKa | 0.26 ± 0.20 (Predicted) | [4] |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods.[5] While publicly available spectra are limited, key Nuclear Magnetic Resonance (NMR) data has been published.

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 2.39 (s, 3 H), 2.52 (s, 3 H), 7.48 (dq, J = 1.3, 0.7 Hz, 1 H), 8.35 (dq, J = 1.3, 0.7 Hz, 1 H) |

| ¹³C NMR | 18.4, 18.5, 116.5, 131.0, 137.2, 137.8, 138.3, 149.0 |

| Source: Katritzky, A. R. et al., Synthesis 2005, (6), 993-997[3] |

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the direct cyanation of its parent pyridine, 3,5-dimethylpyridine (also known as 3,5-lutidine).

Direct Cyanation of 3,5-Dimethylpyridine

A general one-pot conversion method avoids the necessity of preparing and isolating intermediate N-oxides. The reaction proceeds by treating the starting pyridine with nitric acid and trifluoroacetic anhydride, followed by the introduction of aqueous potassium cyanide.[3] This method regioselectively yields the 2-cyano derivative.

Experimental Protocol:

-

Reagents: 3,5-Dimethylpyridine, Nitric Acid, Trifluoroacetic Anhydride, Aqueous Potassium Cyanide.

-

Procedure Outline: The pyridine is pre-treated with nitric acid and trifluoroacetic anhydride. Subsequently, aqueous potassium cyanide is introduced to the reaction mixture, leading to the formation of this compound.[3]

-

Yield: This method has been reported to produce the target compound in 82% yield.[3]

Synthesis of this compound.

Reactivity and Downstream Applications

The cyano group and the pyridine ring of this compound offer versatile handles for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[5]

Role as a Pharmaceutical Intermediate

A significant application of this compound is as a precursor in the synthesis of pharmaceutical ingredients. For instance, it is a key starting material for derivatives of 3,5-dimethyl-4-methoxy pyridine.[6]

The synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, an important pharmaceutical intermediate, can be initiated from a related compound, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. The process involves the catalytic hydrogenation of the carbonitrile group to a methanamine, followed by diazotization and subsequent reaction with thionyl chloride.[6] This highlights a typical reaction pathway for the nitrile functionality.

Experimental Protocol: Hydrogenation of the Nitrile Group

-

Starting Material: 3,5-dimethyl-4-methoxypyridine-2-carbonitrile (20 g)

-

Solvent: Methanol saturated with NH₃ (650 ml)

-

Catalyst: Raney nickel (20 g)

-

Procedure: The starting material is dissolved in the solvent, and the catalyst is added under a nitrogen atmosphere. The mixture is then hydrogenated. Following the reaction, the catalyst is filtered off, and the solution is evaporated in vacuo. The resulting residue is then carried forward to the next step.[6]

Reactivity of the nitrile group in a related pyridine derivative.

Broader Synthetic Utility

Beyond specific pharmaceutical pathways, this compound serves as a versatile building block in several areas:

-

Medicinal Chemistry: The pyridine core and the cyano group are common pharmacophores. This compound acts as a starting point for developing novel pharmaceuticals with diverse therapeutic potential.[5]

-

Organic Synthesis: The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones, providing access to a wide range of substituted pyridine derivatives.[5]

-

Material Science: Its aromatic nature and functional groups make it a candidate for developing novel materials, including luminescent materials and components for organic electronics.[5]

Key application areas for this compound.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and face protection, should be worn when handling this compound.[4]

This document is intended for informational purposes for qualified research professionals and does not constitute a license to operate. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. This compound | 7584-09-0 | HAA58409 [biosynth.com]

- 2. 7584-09-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. 2-Cyano-3,5-dimethylpyridine | 7584-09-0 [amp.chemicalbook.com]

- 5. Buy this compound | 7584-09-0 [smolecule.com]

- 6. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-Dimethylpyridine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and workflow visualizations.

Introduction

This compound, also known as 2-cyano-3,5-lutidine, is a substituted pyridine derivative with significant potential in organic synthesis. The presence of the cyano group at the 2-position and methyl groups at the 3- and 5-positions offers multiple sites for further functionalization, making it an attractive starting material for the synthesis of more complex molecules, including pharmaceutical intermediates and novel materials. This guide explores the most effective and well-documented synthetic routes to this compound, providing researchers with the necessary information to select and implement the most suitable pathway for their specific needs.

Core Synthesis Pathways

Two principal and well-documented pathways for the synthesis of this compound have been identified in the scientific literature: the direct cyanation of 3,5-dimethylpyridine and a Reissert-Kaufmann type reaction involving the corresponding N-oxide.

Pathway 1: Direct Cyanation of 3,5-Dimethylpyridine

This method stands out for its high efficiency and straightforward procedure, providing the target molecule in a single synthetic step from commercially available 3,5-dimethylpyridine. The reaction proceeds via an in-situ activation of the pyridine ring, followed by nucleophilic attack of a cyanide anion.

Reaction Scheme:

Figure 1: Direct cyanation of 3,5-Dimethylpyridine.

Experimental Protocol:

A detailed experimental protocol for the direct cyanation of 3,5-dimethylpyridine has been reported as follows[1]:

-

Activation: To a solution of 3,5-dimethylpyridine in trifluoroacetic anhydride (TFAA), concentrated nitric acid is added dropwise under cooling. The mixture is stirred for 2-3 hours at room temperature.

-

Cyanation: The resulting solution is then slowly added to a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc).

-

Reaction and Work-up: The reaction mixture is allowed to stand for 18 hours. The pH is checked to be in the range of 6-7, and the product is extracted with dichloromethane.

-

Purification: The crude product is purified by column chromatography on silica gel using an ethyl acetate-hexane mixture as the eluent to afford this compound as yellow prisms.

Pathway 2: Reissert-Kaufmann Type Reaction from 3,5-Dimethylpyridine-N-oxide

This two-step pathway begins with the oxidation of 3,5-dimethylpyridine to its corresponding N-oxide. The N-oxide is then activated, typically with an acylating or alkylating agent, to facilitate nucleophilic attack by a cyanide source at the 2-position.

Reaction Scheme:

Figure 2: Reissert-Kaufmann type synthesis pathway.

Experimental Protocols:

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide [2][3][4]

-

A mixture of 3,5-dimethylpyridine and glacial acetic acid is heated.

-

Hydrogen peroxide (30-35% solution) is added portion-wise, maintaining the reaction temperature.

-

After the addition is complete, the mixture is heated for several hours to ensure complete reaction.

-

The excess acetic acid is removed by distillation under reduced pressure.

-

The residue is diluted with water, and the pH is adjusted to 10 with a base (e.g., Na₂CO₃).

-

The product is extracted with chloroform and dried over anhydrous sodium sulfate. Evaporation of the solvent yields 3,5-dimethylpyridine-N-oxide.

Step 2: Synthesis of this compound [5]

This protocol is adapted from a similar synthesis.

-

Formation of the Pyridinium Salt: 3,5-Dimethylpyridine-N-oxide is reacted with an alkylating agent, such as dimethyl sulfate, to form the corresponding 1-methoxy-3,5-dimethylpyridinium methyl sulfate.

-

Cyanation: An aqueous solution of the pyridinium salt is added dropwise to a cooled (0-3 °C) aqueous solution of sodium cyanide (NaCN).

-

Reaction and Isolation: The reaction mixture is stirred, and the resulting precipitate is filtered and washed with water to give the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system like isopropyl ether and pentane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Pathway 1: Direct Cyanation | Pathway 2: Reissert-Kaufmann Type |

| Starting Material | 3,5-Dimethylpyridine | 3,5-Dimethylpyridine |

| Key Reagents | HNO₃, TFAA, KCN, NaOAc | H₂O₂, Acetic Acid, Dimethyl Sulfate, NaCN |

| Number of Steps | 1 | 2 |

| Reported Yield | 82%[1] | High yield for N-oxidation[3]; Yield for cyanation step not specified for this substrate, but generally good for this reaction type. |

| Reaction Temperature | Activation at room temp.; Cyanation at 0 °C | N-oxidation at elevated temp.; Cyanation at 0-3 °C |

| Reaction Time | ~21 hours | N-oxidation: several hours; Cyanation: ~1.25 hours + stirring |

| Product Purity | High after column chromatography | High after recrystallization |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the direct cyanation of 3,5-dimethylpyridine, from reaction setup to product purification.

Figure 3: Experimental workflow for direct cyanation.

Conclusion

This technical guide has detailed two robust and effective synthetic pathways for the preparation of this compound. The direct cyanation of 3,5-dimethylpyridine offers a highly efficient, one-step process with a reported yield of 82%. The Reissert-Kaufmann type reaction, while involving an additional N-oxidation step, provides a reliable alternative. The choice of pathway will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The experimental protocols and quantitative data provided herein should serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

A Technical Guide to 3,5-Dimethylpyridine-2-carbonitrile: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridine-2-carbonitrile, also known as 2-cyano-3,5-dimethylpyridine, is a heterocyclic aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, which incorporates a pyridine ring, two methyl groups, and a reactive nitrile functional group, makes it a valuable intermediate for creating more complex molecules. The pyridine core is a common motif in many biologically active compounds, and the cyano group can be readily transformed into other functional groups, such as amines, amides, or carboxylic acids. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its current and potential applications in medicinal chemistry and materials science.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a nitrile group at position 2. This arrangement of substituents influences its electronic properties and reactivity.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂ | [2] |

| Molecular Weight | 132.16 g/mol | [3] |

| CAS Number | 7584-09-0 | [3][4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 60 °C | [3] |

| Flash Point | 58 °C | [2] |

| SMILES | CC1=CC(=C(N=C1)C#N)C | [3] |

| Synonyms | 2-Cyano-3,5-dimethylpyridine, 3,5-Dimethylpicolinonitrile | [1] |

Synthesis and Reactivity

Several synthetic routes for this compound have been reported. A common approach involves the condensation reaction of 3,5-dimethylacetophenone with ammonium acetate.[1] Another prominent method is the direct cyanation of a 3,5-dimethylpyridine precursor. For instance, a multi-step process starting from 3,5-dimethylpyridine can yield the target molecule through intermediates like 3,5-dimethylpyridine-N-oxide.[5] The reactivity of the compound is dominated by the chemistry of the nitrile group, which can undergo hydrolysis, reduction, or react with organometallic reagents to serve as a linchpin in the synthesis of diverse heterocyclic structures.

Experimental Protocol: Synthesis from 3,5-Dimethylpyridine-N-Oxide

This protocol outlines a common laboratory-scale synthesis adapted from literature procedures involving the cyanation of a pyridine N-oxide intermediate. This method is often favored for its regioselectivity.

Objective: To synthesize this compound from 3,5-Dimethylpyridine-N-Oxide.

Materials:

-

3,5-Dimethylpyridine-N-Oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser and nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-Dimethylpyridine-N-Oxide (1.0 eq) in anhydrous Dichloromethane.

-

Addition of Reagents: To the stirred solution, add Dimethylformamide (0.1 eq) followed by the dropwise addition of Trimethylsilyl cyanide (1.5 eq) at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with Dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Trimethylsilyl cyanide is highly toxic and reacts with water to produce hydrogen cyanide gas. Handle with extreme caution.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Two singlets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. - Two singlets in the aliphatic region (δ 2.0-3.0 ppm) for the two non-equivalent methyl groups. |

| ¹³C NMR | - A signal for the nitrile carbon (δ 115-125 ppm). - Signals for the aromatic carbons of the pyridine ring (δ 120-160 ppm). - Signals for the two methyl group carbons (δ 15-25 ppm). |

| IR Spectroscopy | - A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch. - C-H stretching bands for the aromatic and methyl groups. - C=C and C=N stretching bands for the pyridine ring in the 1400-1600 cm⁻¹ region. |

Applications in Research and Drug Development

This compound is a compound of growing interest for professionals in drug discovery and materials science.

-

Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The nitrile group serves as a versatile handle for introducing other functionalities or acting as a bioisostere for other groups. This makes the title compound a valuable starting material for synthesizing libraries of novel compounds for screening against various therapeutic targets.[1]

-

Organic Synthesis: As a functionalized heterocycle, it is an important intermediate for constructing more elaborate molecular architectures, including ligands for catalysis and novel heterocyclic systems.[2]

-

Materials Science: The aromatic and functional nature of this compound makes it a candidate for developing new organic materials with specific electronic or photophysical properties, such as those used in organic electronics or as luminescent materials.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. Buy this compound | 7584-09-0 [smolecule.com]

- 2. This compound | 7584-09-0 | HAA58409 [biosynth.com]

- 3. This compound [stenutz.eu]

- 4. 7584-09-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

Synthesis of 3,5-Dimethylpyridine-2-carbonitrile from 3,5-Lutidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,5-dimethylpyridine-2-carbonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3,5-lutidine. This document details established methodologies, presents quantitative data in a structured format, and provides explicit experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules. Its strategic importance lies in the presence of a nitrile group at the 2-position of the substituted pyridine ring, which can be readily transformed into other functional groups such as carboxylic acids, amides, and amines. This versatility makes it a sought-after precursor in the development of novel therapeutic agents and specialized chemicals. The synthesis from 3,5-lutidine (3,5-dimethylpyridine) typically involves the activation of the pyridine ring to facilitate nucleophilic attack by a cyanide source. This guide explores the primary methods to achieve this transformation, focusing on the formation of pyridinium salt and pyridine N-oxide intermediates.

Synthetic Strategies

The conversion of 3,5-lutidine to this compound is not a direct substitution reaction due to the electron-rich nature of the pyridine ring. Therefore, the most common and effective strategies involve an initial activation step. The two principal routes are:

-

Formation and Cyanation of a Pyridinium Salt: This method involves the quaternization of the pyridine nitrogen to form a pyridinium salt. This modification significantly increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack by cyanide ions.

-

Oxidation to Pyridine N-Oxide followed by Cyanation: This two-step approach first involves the oxidation of 3,5-lutidine to its corresponding N-oxide. The N-oxide is then activated, typically with an acylating or sulfonylating agent, to facilitate the addition of a cyanide nucleophile, which is followed by the elimination of the activating group to yield the desired 2-cyanopyridine.

The following sections provide detailed experimental protocols and associated data for these synthetic pathways.

Synthesis via Pyridinium Salt Intermediate

This one-pot method provides a direct route to the target molecule following the formation of a pyridinium salt. The reaction of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate with sodium cyanide is a well-documented example of this approach.

Experimental Protocol

-

Preparation of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate: (Note: The synthesis of this starting material is a prerequisite and is not detailed here. It is typically prepared by reacting 3,5-lutidine with dimethyl sulfate).

-

Cyanation Reaction:

-

A solution of sodium cyanide (49.0 g, 0.999 mol, 3.0 eq.) in 135 mL of water is prepared and cooled to 0°C in an ice bath. It is crucial to perform this step in an air-free environment.

-

A solution of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL of air-free water is prepared separately.

-

The pyridinium salt solution is added dropwise to the cold sodium cyanide solution over a period of 1.25 hours, ensuring the reaction temperature is maintained below 3°C.

-

Upon completion of the addition, the resulting mixture is filtered.

-

The solid product is washed with water.

-

-

Purification:

-

The crude product can be recrystallized from a 4:1 mixture of isopropyl ether and pentane to yield pure this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-methoxy-3,5-dimethyl pyridinium methyl sulfate | |

| Reagent | Sodium Cyanide (NaCN) | |

| Solvent | Water | |

| Temperature | 0 - 3°C | |

| Reaction Time | 1.25 hours (addition) | |

| Yield | 40 g (crude) | |

| Melting Point | 61 - 62°C (recrystallized) |

Synthesis via 3,5-Lutidine-N-Oxide Intermediate

This widely used two-step method involves the initial oxidation of 3,5-lutidine to its N-oxide, which is then cyanated. This approach offers good yields and regioselectivity.

Step 1: Synthesis of 3,5-Lutidine-N-Oxide

The oxidation of 3,5-lutidine can be achieved using various oxidizing agents, with hydrogen peroxide in the presence of an acid catalyst being a common choice.

-

Reaction Setup:

-

In a suitable reaction vessel, place 3,5-lutidine (0.051 mol, 5.82 mL) and glacial acetic acid (0.5 mol, 29.8 mL).

-

Add 35% hydrogen peroxide (5 mL).

-

-

Oxidation:

-

The reaction mixture is heated to an internal temperature of 80°C and maintained with constant magnetic stirring for 5 hours.

-

-

Work-up and Isolation:

-

After the reaction period, the flask is cooled to 24°C using an ice bath.

-

Excess acetic acid is removed under high vacuum distillation for 90-120 minutes.

-

To ensure complete removal of acetic acid, distilled water (10 mL) is added and evaporated twice.

-

The pH of the concentrated mixture is adjusted to 10 with a 3M NaOH solution to precipitate the product.

-

Spectroscopic Profile of 3,5-Dimethylpyridine-2-carbonitrile: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dimethylpyridine-2-carbonitrile (CAS No. 7584-09-0), a key heterocyclic aromatic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₈N₂, is a white to light yellow crystalline solid.[1] Its structure consists of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a nitrile group at position 2. This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.[1]

| Property | Value |

| Chemical Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 7584-09-0 |

| Appearance | White to light yellow crystalline solid[1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of public experimental data for this specific compound, predicted data and data from closely related analogs are provided for reference. Experimental data for the related compound 3,5-Dimethylpyridine is available and can offer insights into the expected spectral features of the pyridine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating methyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (H4) | 7.5 - 7.8 | s |

| Aromatic CH (H6) | 8.3 - 8.5 | s |

| Methyl CH₃ (at C3) | 2.4 - 2.6 | s |

| Methyl CH₃ (at C5) | 2.3 - 2.5 | s |

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The nitrile carbon and the aromatic carbons will resonate at lower fields (higher ppm values) compared to the methyl carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 130 - 135 |

| C3 | 140 - 145 |

| C4 | 135 - 140 |

| C5 | 145 - 150 |

| C6 | 150 - 155 |

| CN | 115 - 120 |

| CH₃ (at C3) | 18 - 22 |

| CH₃ (at C5) | 17 - 21 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile group and the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch (nitrile) | 2220 - 2240 | Strong |

| C=C, C=N stretch (aromatic) | 1550 - 1650 | Medium to Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (132.16).

| Ion | Expected m/z |

| [M]⁺ | 132 |

| [M-CH₃]⁺ | 117 |

| [M-HCN]⁺ | 105 |

Experimental Protocols

Standard experimental protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

For a solid sample, the IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational reference for the spectroscopic properties of this compound. Further experimental work is encouraged to confirm the predicted data and expand the understanding of this important chemical entity.

References

Potential Biological Activity of 3,5-Dimethylpyridine-2-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive compounds. The functionalization of this heterocycle offers a versatile platform for the development of novel therapeutic agents. This technical guide focuses on the potential biological activities of derivatives of 3,5-Dimethylpyridine-2-carbonitrile, a key intermediate in organic synthesis.[1] While direct studies on the biological effects of its derivatives are emerging, the broader class of cyanopyridine and related nitrogen-containing heterocyclic compounds has demonstrated significant potential in oncology and infectious diseases. This document consolidates existing data on structurally similar compounds, providing a predictive framework for the therapeutic applicability of this compound derivatives. Detailed experimental protocols for evaluating anticancer and antimicrobial activities are presented to facilitate further research and drug discovery in this area.

Introduction

This compound, also known as 2-cyano-3,5-dimethylpyridine, is a heterocyclic aromatic compound that serves as a valuable starting material for the synthesis of more complex molecules due to the versatile reactivity of its cyano group and pyridine core.[2] The pyridine ring is a prevalent feature in many FDA-approved drugs, and its derivatives have been extensively investigated for a wide range of pharmacological activities.[3][4] Notably, the incorporation of a cyano (-C≡N) group often enhances the biological profile of these molecules. This guide will explore the substantiated biological activities of analogous pyridine and pyrimidine carbonitrile derivatives, with a focus on their anticancer and antimicrobial properties, thereby inferring the potential therapeutic avenues for novel derivatives of this compound.

Potential Anticancer Activity

The anticancer potential of cyanopyridine-based molecules is a significant area of research. Studies have shown that these compounds can exert cytotoxic effects against various cancer cell lines and inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases.

Cytotoxicity Against Cancer Cell Lines

Derivatives of pyridine-3-carbonitrile and pyrimidine-5-carbonitrile have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro anticancer activity of selected cyanopyridine and pyrimidine-carbonitrile derivatives from recent literature.

Table 1: Summary of In Vitro Anticancer Activity of Selected Cyanopyridine and Pyrimidine-Carbonitrile Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile Derivatives | HCT-116 (Colon) | 1.14 - 10.33 | [5] |

| Pyrimidine-5-carbonitrile Derivatives | MCF-7 (Breast) | 1.54 - 10.33 | [5] |

| 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives | HEPG2 (Liver) | 1.46 - 7.08 | [6] |

| Pyrimidine-5-carbonitrile Derivatives | HepG2 (Liver) | 3.56 | [7] |

| Pyrimidine-5-carbonitrile Derivatives | A549 (Lung) | 5.85 | [7] |

| Pyrimidine-5-carbonitrile Derivatives | MCF-7 (Breast) | 7.68 | [7] |

| Cyanopyridine-based 1,3,4-Oxadiazole Derivative (4e) | MCF-7 (Breast) | 8.352 | [8] |

| Cyanopyridine-based 1,3,4-Oxadiazole Derivatives | CaCo-2 (Colon) | 2.612 - 8.394 | [8] |

| Pyridine-urea Derivative (8e) | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [9] |

| Pyridine-urea Derivative (8n) | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [9] |

| Pyridopyrazolopyrimidine (11a) | A-549 (Lung) | 9.24 µg/mL | [10] |

| Pyridopyrazolotriazine (16a) | HepG-2 (Liver) | 6.45 µg/mL | [10] |

| Pyrimidine-5-carbonitrile Derivatives (4e, 4f) | Colo 205 (Colon) | 1.66, 1.83 | [11] |

Inhibition of Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical targets in cancer therapy due to their roles in angiogenesis and cell proliferation. Several pyridine and pyrimidine carbonitrile derivatives have been identified as potent inhibitors of these kinases.

Table 2: Summary of VEGFR-2 and EGFR Inhibitory Activity

| Compound Class | Target | IC50 | Reference |

| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | 0.53 - 2.41 µM | [5] |

| Pyridine-urea Derivatives | VEGFR-2 | 3.93 - 5.0 µM | [9] |

| Bis([2][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline Derivative (23j) | VEGFR-2 | 3.7 nM | [14] |

| Pyrimidine-5-carbonitrile Derivative (10b) | EGFR | 8.29 nM | [7] |

VEGF binding to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Inhibition of VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

The EGFR signaling pathway is crucial for regulating cell growth and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Potential Antimicrobial Activity

Pyridine derivatives are well-established antimicrobial agents. The incorporation of a nitrile group can further potentiate this activity. Various cyanopyridine derivatives have been synthesized and evaluated against a spectrum of bacterial and fungal pathogens.

Table 3: Summary of Antimicrobial Activity of Selected Pyridine and Pyrimidine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-(Methyldithio)pyridine-3-carbonitrile | Various bacteria | 0.5 - 64 | [4] |

| Pyrimidine & Pyrimidopyrimidine Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Not specified, but described as "excellent" | [15] |

| Triazolopyrimidinecarbonitrile Derivative (8) | S. aureus, B. subtilis, E. coli, C. albicans | Not specified, but described as "effective" | [16] |

| Pyridine Derivatives (32-35, 39) | B. subtilis, B. thuringiensis, E. coli, P. aeruginosa, F. oxysporum, B. fabae | Not specified, but described as "high activity" | [17] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential anticancer and antimicrobial activities of novel this compound derivatives.

In Vitro Anticancer Assays

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[18][19]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cell proliferation assay.

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of the purified kinase domain.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase (VEGFR-2 or EGFR) in the presence of ATP. The amount of phosphorylation is detected, typically using a specific antibody and a signaling molecule (e.g., luminescence, fluorescence, or colorimetric). A decrease in the signal indicates inhibition of the kinase by the test compound.[2][20]

Methodology (General):

-

Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant kinase, a substrate solution (e.g., a specific peptide), and an ATP solution.

-

Compound Addition: In a microplate, add the kinase buffer, the kinase enzyme, and serial dilutions of the test compound.

-

Reaction Initiation: Start the kinase reaction by adding the substrate and ATP mixture to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Add a detection reagent, which typically includes an antibody that recognizes the phosphorylated substrate. The signal is then generated and measured using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Buy this compound | 7584-09-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

Reactivity of the nitrile group in 3,5-Dimethylpyridine-2-carbonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Dimethylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3,5-lutidine-2-carbonitrile, is a substituted pyridine derivative featuring a nitrile functional group at the 2-position.[1] The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and the cyano group at the 2-position serves as a versatile synthetic handle for a wide array of chemical transformations.[2] This guide provides a comprehensive overview of the reactivity of the nitrile group in this specific molecule, drawing on established principles for 2-cyanopyridines and detailing key reactions, quantitative data, and experimental methodologies. The presence of two electron-donating methyl groups at the 3- and 5-positions influences the electronic properties of the pyridine ring and the reactivity of the nitrile group, a factor that will be considered throughout this analysis.

Synthesis of this compound

The synthesis of this compound has been reported through nucleophilic substitution of an activated pyridine precursor with a cyanide salt. Another general method involves the direct cyanation of the corresponding pyridine.

Experimental Protocol: Synthesis from 1-methoxy-3,5-dimethyl pyridinium methyl sulfate[3]

A solution of sodium cyanide (49.0 g, 0.999 mol, 3.0 eq.) in 135 mL of water is cooled to 0°C. To this, a solution of 1-methoxy-3,5-dimethyl pyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL of water is added dropwise over 1.25 hours, ensuring the temperature is maintained below 3°C. The resulting mixture is filtered, and the solid is washed with water to yield 40 g of this compound. The product can be further purified by recrystallization from isopropyl ether and pentane (4:1) to obtain yellow prisms with a melting point of 61-62°C.[3][4]

References

The Advent and Elucidation of 3,5-Dimethylpyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-Dimethylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details the seminal synthetic routes, provides explicit experimental protocols, and presents key physicochemical and spectroscopic data in a structured format. Furthermore, logical workflows for its synthesis are visualized to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 2-cyano-3,5-lutidine, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its utility primarily lies in its role as a versatile intermediate for the synthesis of more complex molecular architectures, particularly those with pharmaceutical applications. The presence of the nitrile group and the substituted pyridine ring allows for a variety of chemical transformations, making it a valuable synthon for drug discovery programs. This guide aims to consolidate the available scientific information on its origins, synthesis, and characterization.

History and Discovery

While a singular, definitive "discovery" of this compound is not prominently documented in the historical chemical literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry. A significant contribution to the systematic synthesis and characterization of this compound was presented by Alan R. Katritzky and his team in a 2005 publication in the journal Synthesis.[2] Their work on the direct cyanation of pyridines provided a clear and reproducible method for its preparation and offered detailed spectroscopic characterization, solidifying its place as a readily accessible chemical entity for researchers.

Prior to this, the synthesis of related cyanopyridines was known, but the work of Katritzky et al. offered a more direct and efficient route to this compound, which has since been cited in various contexts, highlighting its importance as a chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7584-09-0 | [3][4] |

| Molecular Formula | C₈H₈N₂ | [3][4] |

| Molecular Weight | 132.17 g/mol | [3] |

| Melting Point | 60-62 °C | [3][5] |

| Flash Point | 58 °C | [3] |

| Appearance | White to light yellow crystalline solid | [1] |

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. Table 2 compiles the characteristic nuclear magnetic resonance (NMR) data as reported in the literature.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H NMR | 8.35 | dq | 1.3, 0.7 | H-6 | [2] |

| 7.48 | dq | 1.3, 0.7 | H-4 | [2] | |

| 2.52 | s | - | CH₃-5 | [2] | |

| 2.39 | s | - | CH₃-3 | [2] | |

| ¹³C NMR | 149.0 | - | - | C-6 | [2] |

| 138.3 | - | - | C-2 | [2] | |

| 137.8 | - | - | C-5 | [2] | |

| 137.2 | - | - | C-3 | [2] | |

| 131.0 | - | - | C-4 | [2] | |

| 116.5 | - | - | C≡N | [2] | |

| 18.5 | - | - | CH₃-5 | [2] | |

| 18.4 | - | - | CH₃-3 | [2] |

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are detailed below.

Synthesis via Direct Cyanation of 3,5-Dimethylpyridine

This method, reported by Katritzky et al., involves the activation of the pyridine ring followed by nucleophilic attack by a cyanide ion.[2]

Experimental Protocol:

-

Activation: To a solution of 3,5-dimethylpyridine in an appropriate solvent, add concentrated nitric acid and trifluoroacetic anhydride at a controlled temperature.

-

Cyanation: The activated pyridine intermediate is then treated with an aqueous solution of potassium cyanide.

-

Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.

A yield of 82% has been reported for this transformation.[2]

Synthesis from 1-methoxy-3,5-dimethylpyridinium methyl sulfate

This protocol provides an alternative route starting from a pre-activated pyridine derivative.[3]

Experimental Protocol:

-

Reaction Setup: A solution of sodium cyanide (49.0 g, 0.999 mol) in 135 mL of deoxygenated water is cooled to 0 °C in an ice bath.

-

Addition: A solution of 1-methoxy-3,5-dimethylpyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL of deoxygenated water is added dropwise over 1.25 hours, maintaining the internal temperature below 3 °C.

-

Isolation: The resulting precipitate is collected by filtration and washed with water.

-

Purification: The crude product (40 g) can be recrystallized from a 4:1 mixture of isopropyl ether and pentane to afford pure this compound with a melting point of 61-62 °C.[3]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described above.

References

An In-depth Technical Guide to the Thermochemical Properties of 3,5-Dimethylpyridine-2-carbonitrile

Introduction

3,5-Dimethylpyridine-2-carbonitrile is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for designing and optimizing synthetic routes, predicting reaction equilibria and kinetics, and ensuring process safety. This technical guide provides a comprehensive overview of the methodologies for determining these essential thermochemical data, addressing the current lack of available experimental values for this specific compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | ChemScene |

| Molecular Weight | 132.16 g/mol | ChemScene |

| CAS Number | 7584-09-0 | ChemScene |

| Melting Point | 58-62 °C | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

Proposed Workflow for Thermochemical Data Determination

The following diagram illustrates a recommended workflow that integrates experimental measurements and computational chemistry to establish a comprehensive thermochemical profile for this compound.

Detailed Experimental Protocols

The following sections describe the proposed experimental methodologies for determining the key thermochemical parameters of this compound. These protocols are based on established procedures for similar organic compounds containing nitrogen.[1][2][3][4]

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation in the condensed phase (solid) is a cornerstone of thermochemical data and is typically determined by combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

-

Sample Preparation: A high-purity, crystalline sample of this compound is required. The sample is typically pressed into a pellet of a known mass (approximately 0.5-1.0 g). Due to the nitrogen content, an auxiliary substance with a well-known enthalpy of combustion, such as benzoic acid or n-hexadecane, may be used to ensure complete combustion. The pellet is placed in a crucible (e.g., platinum) within a calorimetric bomb.

-

Instrumentation: A high-precision, isoperibol, static bomb calorimeter is used. The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the final combustion products are in their standard states.

-

Procedure: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the surrounding water jacket is meticulously recorded. The calorimeter is calibrated using a certified standard reference material, such as benzoic acid.

-

Data Analysis: The standard molar enthalpy of combustion (ΔcH°) is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the formation of nitric acid and any unburned carbon. The standard enthalpy of formation in the solid state (ΔfH°(s)) is then derived using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)

The heat capacity and the enthalpy of fusion can be accurately determined using Differential Scanning Calorimetry (DSC).

Methodology: Differential Scanning Calorimetry

-

Instrumentation: A calibrated differential scanning calorimeter is employed.

-

Procedure for Heat Capacity: A precisely weighed sample of this compound is placed in an aluminum pan and hermetically sealed. The sample is heated at a controlled rate (e.g., 10 K/min) over the desired temperature range. The measurement is typically performed in three steps: a baseline run with empty pans, a run with a sapphire standard (of known heat capacity), and a run with the sample.[5]

-

Procedure for Enthalpy of Fusion: The sample is heated through its melting point. The DSC thermogram will show an endothermic peak corresponding to the melting process.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the sapphire standard. The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.

Enthalpy of Vaporization/Sublimation (ΔvapH°/ΔsubH°)

The enthalpy of the phase change from condensed to the gaseous state can be determined by measuring the vapor pressure of the compound as a function of temperature. For solids with low vapor pressure, the Knudsen effusion method is highly suitable.[6][7][8][9][10]

Methodology: Knudsen Effusion Method

-

Instrumentation: A Knudsen effusion apparatus, which consists of a small, temperature-controlled cell with a tiny orifice, placed in a high-vacuum chamber. The mass loss is monitored by a sensitive microbalance.

-

Procedure: A sample of this compound is placed in the Knudsen cell. The cell is heated to a series of constant temperatures, and the rate of mass loss through the orifice is measured at each temperature.

-

Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The standard enthalpy of sublimation (ΔsubH°) is then determined from the slope of the line obtained by plotting ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Chemistry Protocols

High-level ab initio calculations provide a powerful and cost-effective means to predict thermochemical data, especially when experimental data is unavailable. Composite methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are known to provide high accuracy for thermochemical properties.[11][12][13][14][15][16][17][18]

Methodology: G4 or CBS-QB3 Composite Methods

-

Geometry Optimization and Frequency Calculation: The molecular structure of this compound is first optimized using a reliable and computationally less expensive method, typically a density functional theory (DFT) method such as B3LYP with a 6-31G(d) basis set. Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the chosen composite method (G4 or CBS-QB3). These methods include corrections for electron correlation, basis set incompleteness, and other effects to approximate the exact energy.

-

Calculation of Enthalpy of Formation: The gas-phase standard enthalpy of formation at 298.15 K (ΔfH°(g, 298.15 K)) is calculated using the atomization energy approach. This involves calculating the total energy of the molecule and the energies of its constituent atoms at 0 K, and then applying thermal corrections to 298.15 K. The calculated gas-phase enthalpy of formation can then be compared with the value derived from experimental measurements (ΔfH°(s) + ΔsubH°) for validation.

-

Calculation of Entropy and Heat Capacity: The standard entropy (S°) and heat capacity (Cp) are calculated from the vibrational frequencies and the molecular structure using standard statistical mechanics formulas.

By combining these rigorous experimental and computational approaches, a highly accurate and validated set of thermochemical data for this compound can be established, providing a solid foundation for future research and development involving this compound.

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. The heats of combustion of organic compounds of nitrogen. Part 2.—n-Propyl, isopropyl and phenyl cyanides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. mse.ucr.edu [mse.ucr.edu]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. pragolab.cz [pragolab.cz]

- 8. scranton.edu [scranton.edu]

- 9. azom.com [azom.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 12. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gaussian-4 theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 3,5-Dimethylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 3,5-Dimethylpyridine-2-carbonitrile is a critical chemical transformation for the synthesis of 2-(aminomethyl)-3,5-dimethylpyridine. This resulting piperidine derivative is a valuable building block in medicinal chemistry and drug development, frequently incorporated into the structure of active pharmaceutical ingredients (APIs). The piperidine motif is prevalent in many FDA-approved drugs, contributing to favorable pharmacokinetic properties.[1][2] This document provides detailed protocols for this hydrogenation reaction using various catalysts, along with comparative data to aid in catalyst and condition selection.

The reduction of nitriles to primary amines is a well-established synthetic route, often employing catalytic hydrogenation with catalysts such as Raney nickel, palladium, or platinum.[3][4] However, the simultaneous hydrogenation of a pyridine ring and a nitrile group requires careful selection of the catalyst and reaction conditions to achieve the desired chemoselectivity.[5] Depending on the chosen catalyst and conditions, it is possible to selectively reduce the nitrile group while preserving the pyridine ring, or to reduce both functionalities to yield the corresponding piperidinemethylamine.[5]

Reaction Pathway

The catalytic hydrogenation of this compound to 2-(aminomethyl)-3,5-dimethylpiperidine proceeds through a stepwise addition of hydrogen across the carbon-nitrogen triple bond of the nitrile and the double bonds of the pyridine ring. The nitrile is first reduced to an intermediate imine, which is then further hydrogenated to the primary amine. Concurrently or sequentially, the pyridine ring is saturated to the piperidine ring.

Caption: Reaction pathway for the catalytic hydrogenation of this compound.

Comparative Data of Catalytic Systems

The choice of catalyst is paramount for achieving high yield and selectivity in the hydrogenation of substituted pyridinecarbonitriles. Below is a summary of the performance of various catalysts under different conditions for related substrates.

| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Selectivity | Reference |

| Rh₂O₃ | Functionalized Pyridines | 5 | 40 | TFE | >99 | High for cis-piperidines | [1] |

| Pd/C | Pyridinecarbonitriles | 6 | 30-50 | Methanol | 10-98 | Tunable with acid additive | [5] |

| Raney Ni | Alkyl Pyridines | 2-5 | Room Temp | Water/Alcohol | High | Not Specified | [6] |

| PtO₂ | Substituted Pyridines | 70 | Room Temp | Acetic Acid | High | Not Specified | [7] |

| Ru/C | 3,5-Dimethylpyridine | Not Specified | Not Specified | Not Specified | High | High | [8] |

Note: TFE refers to Trifluoroethanol. Data for some catalysts are for structurally related, but not identical, substrates and serve as a guide for reaction optimization.

Experimental Protocols

The following protocols are detailed methodologies for the catalytic hydrogenation of this compound.

Protocol 1: Hydrogenation using Rhodium Oxide (Rh₂O₃) Catalyst

This protocol is adapted from a method for the hydrogenation of functionalized pyridines under mild conditions.[1][9]

Materials:

-

This compound

-

Rhodium(III) oxide (Rh₂O₃)

-

Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

High-pressure autoclave/hydrogenator

-

Filtration apparatus (e.g., Celite or silica pad)

-

Rotary evaporator

Procedure:

-

To a high-pressure reaction vessel, add this compound (0.8 mmol).

-

Add Rh₂O₃ catalyst (1 mg, 0.5 mol%).

-

Add Trifluoroethanol (TFE) (1 mL).

-

Seal the reaction vessel and purge with nitrogen gas three times to remove air.

-

Purge the vessel with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to 5 bar.

-

Heat the reaction mixture to 40°C and stir for 16 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

The catalyst can be removed by filtration through a short pad of Celite or silica.

-

The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) Catalyst

This protocol is based on a method developed for the chemoselective hydrogenation of pyridinecarbonitriles.[5] The selectivity can be tuned by the addition of an acidic additive like sulfuric acid.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Sulfuric Acid (optional, for tuning selectivity)

-

Hydrogen gas (H₂)

-

High-pressure autoclave/hydrogenator

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve this compound in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Optional: To tune selectivity towards the piperidine product, a specific amount of sulfuric acid can be added.

-

Seal the autoclave, purge with nitrogen, and then with hydrogen.

-

Pressurize the vessel with hydrogen gas to 6 bar.

-

Heat the reaction to a temperature between 30-50°C and stir vigorously.

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Once the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the methanol under reduced pressure to obtain the product.

Protocol 3: Hydrogenation using Raney Nickel Catalyst

Raney Nickel is a widely used, cost-effective catalyst for the hydrogenation of nitriles.[3][10][11]

Materials:

-

This compound

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol or Methanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

High-pressure autoclave/hydrogenator

-

Magnetic or mechanical stirrer

-

Filtration apparatus

Procedure:

-

Carefully wash the Raney Nickel slurry with the chosen reaction solvent (e.g., ethanol) to remove the storage solvent.

-

To a high-pressure autoclave, add the this compound and the solvent.

-

Optional: Add ammonia to the reaction mixture to minimize the formation of secondary amine byproducts.

-

Add the washed Raney Nickel catalyst to the reaction mixture under an inert atmosphere.

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).

-

Heat the reaction to the desired temperature (e.g., 80-100°C) with efficient stirring.

-

Monitor hydrogen uptake to determine the reaction endpoint.

-

After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

The catalyst can be separated by filtration. The product can be isolated by removing the solvent.

Experimental Workflow

The general workflow for the catalytic hydrogenation of this compound is outlined below.

References

- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Raney nickel - Wikipedia [en.wikipedia.org]

- 11. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

The Strategic Role of 3,5-Dimethylpyridine-2-carbonitrile in Pharmaceutical Synthesis: Application in Proton Pump Inhibitors

Introduction

3,5-Dimethylpyridine-2-carbonitrile and its derivatives are pivotal building blocks in the synthesis of complex pharmaceutical compounds. The pyridine core, adorned with methyl and cyano groups, offers a versatile scaffold for constructing active pharmaceutical ingredients (APIs). The cyano group, in particular, serves as a key functional handle for a variety of chemical transformations, making this compound a valuable intermediate in medicinal chemistry.[1][2] This document provides detailed application notes and protocols for the use of a key derivative, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, in the synthesis of a crucial intermediate for the blockbuster proton pump inhibitor, Omeprazole.

Application in the Synthesis of Omeprazole Intermediate

A significant application of a derivative of this compound is in the manufacturing of Omeprazole, a widely prescribed medication for treating acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] While the more common starting material for Omeprazole synthesis is 3,5-dimethylpyridine (3,5-lutidine), a patented process highlights a synthetic route starting from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to produce 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, a key intermediate that forms the pyridine moiety of Omeprazole.[4][5]

This synthetic pathway involves a multi-step process that leverages the reactivity of the carbonitrile group. The overall process described in the patent achieves a good overall yield of 40-50% from the starting carbonitrile to the final chloromethyl pyridine intermediate.[5]

Experimental Workflow for the Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine

Caption: Synthetic pathway from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to a key Omeprazole intermediate.

Experimental Protocols

The following protocols are based on the process described in the patent literature for the conversion of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to the key Omeprazole intermediate.[5]

Protocol 1: Catalytic Hydrogenation of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile

Objective: To reduce the carbonitrile group to a primary amine.

Materials:

-

3,5-Dimethyl-4-methoxypyridine-2-carbonitrile

-

Methanol saturated with ammonia

-

Raney Nickel (hydrogenation catalyst)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen)

Procedure:

-

Dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia in a suitable hydrogenation vessel.

-

Under a nitrogen atmosphere, carefully add Raney nickel to the solution.

-

Pressurize the vessel with hydrogen gas to the required pressure.

-

Agitate the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.

-

Once the reaction is complete, carefully filter off the catalyst under an inert atmosphere.

-

Evaporate the solvent in vacuo to obtain the crude 3,5-dimethyl-4-methoxypyridine-2-methanamine.

Protocol 2: Diazotization and Hydrolysis to 3,5-Dimethyl-4-methoxypyridine-2-methanol

Objective: To convert the primary amine to a hydroxyl group.

Materials:

-

3,5-Dimethyl-4-methoxypyridine-2-methanamine (from Protocol 1)

-

Water

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude 3,5-dimethyl-4-methoxypyridine-2-methanamine in a mixture of water and glacial acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, alkalize the reaction mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases and dry over sodium sulfate.

-

The resulting solution contains 3,5-dimethyl-4-methoxypyridine-2-methanol.

Protocol 3: Chlorination to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine

Objective: To convert the hydroxyl group to a chlorine atom.

Materials:

-

Solution of 3,5-dimethyl-4-methoxypyridine-2-methanol in dichloromethane (from Protocol 2)

-

Thionyl chloride (SOCl₂)

-

Isopropanol

Procedure:

-

Cool the dichloromethane solution of 3,5-dimethyl-4-methoxypyridine-2-methanol to -10°C.

-

Slowly add thionyl chloride dropwise to the cooled solution.

-

After the addition is complete, evaporate the solution in vacuo at 45°C.

-